Linagliptin Acetyl Phenyl Impurity

Description

Properties

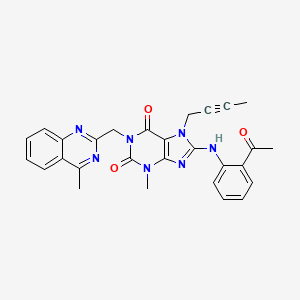

Molecular Formula |

C28H25N7O3 |

|---|---|

Molecular Weight |

507.5 g/mol |

IUPAC Name |

8-(2-acetylanilino)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C28H25N7O3/c1-5-6-15-34-24-25(32-27(34)31-22-14-10-8-12-20(22)18(3)36)33(4)28(38)35(26(24)37)16-23-29-17(2)19-11-7-9-13-21(19)30-23/h7-14H,15-16H2,1-4H3,(H,31,32) |

InChI Key |

XGJWPUKFRYRAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC3=CC=CC=C3C(=O)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the synthesis of key intermediate compounds related to Linagliptin, followed by controlled reactions to generate the acetyl phenyl impurity. The process includes:

- Use of specific starting materials such as acetylphenylamino-piperidinyl-xanthine derivatives.

- Reaction under controlled conditions with catalysts and reagents to yield the impurity.

- Purification steps to isolate the impurity in high purity.

Detailed Synthetic Procedure (Based on Patent WO2020031040A1)

A representative preparation method involves the following steps:

Starting Material Suspension

Acetylphenylamino-piperidinyl-xanthine (Formula 3) is suspended in absolute ethanol (20 mL).Addition of Ammonium Acetate

Ammonium acetate (10 equivalents) is added under a nitrogen atmosphere.Reflux Reaction

The mixture is refluxed for 16-20 hours with stirring, monitored by thin-layer chromatography (TLC).Precipitation and Isolation

After cooling, water is added dropwise under stirring to precipitate the product.Filtration and Drying

The precipitate is filtered, washed with water, and dried under vacuum at 50 °C to yield the acetyl phenyl impurity as a yellowish-brown powder with approximately 90% purity by HPLC.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Acetylphenylamino-piperidinyl-xanthine + Ethanol | Suspension preparation | Ready for reaction |

| 2 | Ammonium acetate (10 eq) | Catalyst and reagent addition | Initiates reaction |

| 3 | Reflux, 16-20 h | Reaction progression | Formation of impurity |

| 4 | Water addition, stirring | Precipitation of product | Product isolation |

| 5 | Filtration, washing, vacuum drying | Purification and drying | Yellowish-brown powder, ~90% purity |

Alternative Preparation Routes

Other methods reported include coupling reactions involving quinazoline derivatives under alkaline conditions, using solvents such as 1,4-dioxane and water, and reagents like acetaldehyde. These methods emphasize:

- Simple operation and short reaction times.

- Use of mild conditions and accessible reagents.

- Purification by silica gel chromatography and recrystallization.

For example, a method for preparing related impurities involves:

- Starting from 2-chloromethyl-4-methyl quinazoline.

- Coupling with acetaldehyde under alkaline conditions.

- Purification by dichloromethane extraction and silica gel column chromatography.

- Final crystallization using methyl tert-butyl ether to yield high-purity impurity.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Absolute ethanol, 1,4-dioxane, water | Choice depends on reaction step and impurity type |

| Temperature | Reflux (~78 °C for ethanol), 10-35 °C for other steps | Controlled to optimize yield and purity |

| Reaction Time | 10-20 hours | Monitored by TLC or HPLC |

| Catalyst/Reagent Ratios | Ammonium acetate (10 eq), acid (1-4 M) | Acid catalysts such as HCl preferred |

| Purification | Filtration, washing, silica gel chromatography | Ensures removal of by-products and high purity |

Analytical Characterization and Quality Control

The prepared Linagliptin Acetyl Phenyl Impurity is characterized and quantified using:

- High-Performance Liquid Chromatography (HPLC): Purity typically >90% to 97% depending on method.

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity.

- Mass Spectrometry (MS): Confirms molecular weight and formula.

- Chromatographic Conditions: Use of C18 columns with phosphate-buffered saline and organic modifiers such as methanol and acetonitrile.

Industrial Relevance and Advantages of Reported Methods

- Simplicity: Methods avoid harsh conditions and expensive reagents.

- Yield: High yields (up to ~90%) are achievable.

- Purity: Purification steps yield high-purity impurities suitable for reference standards.

- Scalability: Processes are suitable for industrial scale-up due to mild conditions and straightforward operations.

- Regulatory Compliance: Preparation of well-characterized impurities supports regulatory filings and quality assurance.

Summary Table of Preparation Methods

| Method Reference | Starting Material | Key Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| WO2020031040A1 | Acetylphenylamino-piperidinyl-xanthine | Ammonium acetate | Absolute ethanol | Reflux, 16-20 h | ~90 | 90.2 | Straightforward reflux synthesis |

| CN112592320A | 2-Chloromethyl-4-methyl quinazoline | Acetaldehyde, base (alkaline) | 1,4-Dioxane, water | Room temp, short reaction | High | High | Coupling reaction, silica gel purification |

| CN113968876A | Linagliptin | Dimethyl azodiisobutyrate, HCl | Dichloromethane, ethanol | 35 °C, 10 h | High | Not specified | Radical catalyst and acid-mediated |

Chemical Reactions Analysis

Types of Reactions

Linagliptin Acetyl Phenyl Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Linagliptin Acetyl Phenyl Impurity include hydrogen chloride, sodium carbonate, hydrogen peroxide, and potassium permanganate. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Linagliptin Acetyl Phenyl Impurity include various substituted purines and quinazolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Linagliptin Acetyl Phenyl Impurity has several scientific research applications, including:

Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic routes for pharmaceutical compounds.

Biology: It is used to investigate the biological effects of impurities in pharmaceutical compounds and their potential impact on drug efficacy and safety.

Medicine: It is used in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.

Mechanism of Action

The mechanism of action of Linagliptin Acetyl Phenyl Impurity involves its interaction with various molecular targets and pathways. As an impurity, it does not have a therapeutic effect but can influence the overall activity of the pharmaceutical compound. The primary molecular targets include enzymes and receptors involved in the metabolism and action of Linagliptin .

Comparison with Similar Compounds

Structural Comparison with Linagliptin and Other DPP-4 Inhibitor Impurities

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Linagliptin Acetyl Phenyl Impurity | 1803079-49-3 | C27H30N8O3 | 514.58 | Acetylated piperidinyl group; purine core with butynyl and quinazolinylmethyl substituents |

| Linagliptin (Parent Drug) | 668270-12-0 | C25H28N8O2 | 472.54 | Non-acetylated piperidinyl group; identical purine core |

| Alogliptin Impurity A | 850649-62-6 | C18H21N5O2 | 339.40 | Benzonitrile-substituted pyrimidinedione; lacks purine scaffold |

| Sitagliptin Styrylacetyl Impurity | 1675201-14-5 | C19H17F6N5O2 | 469.37 | Styrylacetyl side chain; triazolo-pyrazine core |

| Vildagliptin Hydrolysis Impurity | Not provided | C17H25N3O2 | 303.40 | Cyanopyrrolidine backbone; hydrolyzed carbamate group |

Key Observations :

- Unlike alogliptin and sitagliptin impurities, which derive from pyrimidine or triazolo-pyrazine cores, linagliptin’s impurity is unique to its purine-based structure .

- Structural modifications in impurities correlate with synthetic pathways (e.g., incomplete acetylation during linagliptin synthesis) or degradation under stress conditions (e.g., hydrolysis, oxidation) .

Pharmacological and Analytical Comparisons

- DPP-4 Binding Affinity: Linagliptin itself exhibits superior DPP-4 inhibition (IC50 = 1 nM) compared to sitagliptin (IC50 = 19 nM) and vildagliptin (IC50 = 62 nM) .

Regulatory and Stability Profiles

- Detection Methods : HPLC/UV and LC-MS/MS are standard for quantifying linagliptin impurities, with detection limits ≤0.05% . Sitagliptin and alogliptin impurities require similar approaches but differ in retention times due to structural variations .

- Stability : Linagliptin’s impurities show increased formation under acidic conditions (pH < 3) or prolonged storage at 25°C, whereas alogliptin impurities are more prone to photodegradation .

Q & A

Q. What analytical methods are recommended for identifying Linagliptin Acetyl Phenyl Impurity in drug substances?

High-resolution techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) are essential for structural elucidation and impurity profiling. These methods enable precise identification by comparing retention times, fragmentation patterns, and accurate mass measurements against synthesized reference standards . For basic characterization, HPLC-UV with photodiode array detection is often employed for preliminary screening, though it lacks the resolution required for low-abundance impurities (<0.10%) .

Q. What are the safety thresholds for Linagliptin Acetyl Phenyl Impurity in pharmaceutical formulations?

Regulatory guidelines (ICH Q3A/B, FDA) stipulate that impurities at or above 0.10% of the drug substance must be identified, characterized, and quantified . For genotoxic or elemental impurities (e.g., residual catalysts), stricter thresholds (e.g., ppm levels) apply, requiring inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

Q. How are reference standards for Linagliptin Acetyl Phenyl Impurity synthesized and validated?

Reference standards are typically synthesized via controlled reactions mimicking the parent drug’s synthesis pathway. For example, acetyl phenyl impurities may arise from incomplete acetylation during manufacturing. Validation includes purity assessment (≥95% by HPLC), structural confirmation (NMR, HRMS), and stability testing under ICH-recommended conditions (25°C/60% RH for 6 months) .

Q. What role does the acetyl phenyl moiety play in the impurity’s pharmacological activity?

The acetyl phenyl group may alter binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme, potentially reducing Linagliptin’s efficacy. Computational docking studies and in vitro enzyme inhibition assays are used to assess functional impacts. For instance, impurities with structural modifications near the active site may show reduced inhibitory activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification between UHPLC-HRMS and traditional HPLC-UV methods?

Contradictions often arise due to differences in detection sensitivity and matrix effects. A tiered approach is recommended:

- Step 1 : Use UHPLC-HRMS for unambiguous identification and semi-quantification at low concentrations (0.01–0.10%).

- Step 2 : Cross-validate with HPLC-UV using spiked samples to assess recovery rates and linearity.

- Step 3 : Apply statistical tools (e.g., Bland-Altman analysis) to evaluate method concordance .

Q. What experimental strategies mitigate acetyl phenyl impurity formation during Linagliptin synthesis?

Key strategies include:

- Process Optimization : Adjust reaction parameters (temperature, pH) to minimize side reactions. For example, reducing acetylation time limits over-acetylation.

- In situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR spectroscopy to track intermediate formation.

- Purification : Employ preparative chromatography or crystallization to isolate and remove impurities post-synthesis .

Q. How do stability studies under accelerated conditions inform impurity profiling for Linagliptin formulations?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) reveal impurity formation pathways. For example:

- Oxidative Stress : Exposure to H2O2 generates oxidation byproducts, which are characterized via LC-MS/MS.

- Photodegradation : UV light exposure may cleave the acetyl phenyl group, forming secondary impurities. Stability data guide packaging and storage recommendations (e.g., light-resistant containers) .

Q. What are the challenges in harmonizing impurity limits across ICH, WHO, and USP guidelines?

Discrepancies arise in regional thresholds and testing protocols. For instance:

- ICH Q3A : Focuses on organic impurities ≥0.10%.

- USP <232> : Specifies elemental impurity limits (e.g., Pd ≤10 ppm). Researchers must adopt a risk-based approach, prioritizing impurities with toxicological relevance and aligning with the most stringent guideline applicable to the target market .

Q. How can cross-contamination of acetyl phenyl impurities be controlled in multi-product manufacturing facilities?

Implement closed-system processing and dedicated equipment for Linagliptin production. Cleaning validation studies using swab tests (analyzed via LC-MS) ensure residual impurities are below carryover limits (typically 10 ppm). Computational fluid dynamics (CFD) models aid in designing airflow systems to prevent particulate transfer .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.